methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H18F2N2O3S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.07269111 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Single Crystal X-ray Structure Analysis reveals intricate details about similar compounds, exemplifying the importance of structural elucidation in understanding compound properties. For instance, Ramazani et al. (2011) synthesized a related compound and confirmed its structure through single crystal X-ray diffraction, alongside IR, 1H, and 13C NMR spectroscopy, and mass spectrometry (Ramazani et al., 2011).
Chemical Reactions and Applications
Organocatalyzed Reactions under aqueous conditions demonstrate the compound's utility in facilitating efficient synthesis processes. Abaee and Cheraghi (2013) highlighted a four-component Gewald reaction, producing 2-amino-3-carboxamide derivatives of thiophene in an eco-friendly manner (Abaee & Cheraghi, 2013).
Biological Activities
Antimicrobial and Antioxidant Studies provide insight into the potential pharmaceutical applications of similar structures. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, revealing significant antimicrobial and antioxidant activities. Some compounds showed excellent antibacterial and antifungal properties, with notable antioxidant potential (Raghavendra et al., 2016).
Material Science Applications
Conformational Polymorphism is critical in the pharmaceutical industry for understanding drug behavior. Yu et al. (2000) studied a hexamorphic crystal system of a related compound, exploring thermodynamic stability relationships and the effect of molecular conformation on crystal properties (Yu et al., 2000).
Properties
IUPAC Name |
methyl 2-[[2-(difluoromethoxy)-4-methylphenyl]carbamothioylamino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S2/c1-4-10-8-11(15(22)23-3)14(26-10)21-17(25)20-12-6-5-9(2)7-13(12)24-16(18)19/h5-8,16H,4H2,1-3H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTARDVYLTZALJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NC2=C(C=C(C=C2)C)OC(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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